molecular formula C5H12S B3054696 Pentane-3-thiol CAS No. 616-31-9

Pentane-3-thiol

Cat. No.: B3054696
CAS No.: 616-31-9
M. Wt: 104.22 g/mol
InChI Key: WICKAMSPKJXSGN-UHFFFAOYSA-N
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Description

Pentane-3-thiol, also known as 3-pentanethiol, is an organosulfur compound with the molecular formula C₅H₁₂S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a pentane backbone. This compound is known for its strong, often unpleasant odor, which is typical of many thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-3-thiol can be synthesized through various methods. One common synthetic route involves the reaction of pentan-3-ol with p-toluenesulfonyl chloride in the presence of pyridine to form pentan-3-yl 4-methylbenzenesulfonate. This intermediate is then reacted with potassium thioacetate in dimethylformamide at 80°C, followed by reduction with lithium aluminum hydride in diethyl ether to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentane-3-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to form pentane-3-disulfide.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Pentane-3-disulfide.

    Reduction: this compound (from disulfides).

    Substitution: Various alkylated thiols depending on the alkyl halide used.

Scientific Research Applications

Pentane-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in redox reactions involving thiol-disulfide exchange.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentane-3-thiol involves its ability to participate in redox reactions. The sulfhydryl group (-SH) can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins and enzymes. In biological systems, thiol-disulfide exchange reactions are essential for protein folding and function .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol (C₂H₅SH): A simpler thiol with a shorter carbon chain.

    Butane-2-thiol (C₄H₉SH): Another thiol with a different carbon chain length.

    Hexane-1-thiol (C₆H₁₃SH): A thiol with a longer carbon chain.

Uniqueness

Pentane-3-thiol is unique due to its specific carbon chain length and the position of the thiol group. This structural specificity influences its reactivity and applications in various fields .

Properties

IUPAC Name

pentane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKAMSPKJXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210598
Record name Pentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; Fruity roasted savoury aroma
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very Slightly soluble in water, Soluble (in ethanol)
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.825-0.830 (20°)
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

616-31-9
Record name 3-Pentanethiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanethiol
Source ChemIDplus
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Record name Pentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210598
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Record name Pentane-3-thiol
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Record name 3-PENTANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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